molecular formula C20H26N6O3 B2999514 3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide CAS No. 2034358-03-5

3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide

Cat. No.: B2999514
CAS No.: 2034358-03-5
M. Wt: 398.467
InChI Key: OUKYTDZJILKIAC-UHFFFAOYSA-N
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Description

3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxy group, a morpholine ring, a pyrrolidine ring, and a triazine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Scientific Research Applications

3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Triazine Ring: The triazine ring is introduced by reacting cyanuric chloride with appropriate amines under controlled conditions to form the triazine derivative.

    Attachment of Morpholine and Pyrrolidine Rings: The morpholine and pyrrolidine rings are introduced through nucleophilic substitution reactions, where the triazine derivative is reacted with morpholine and pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-(morpholin-4-yl)aniline
  • 4-(2-morpholin-4-yl-2-oxoethoxy)aniline
  • 4-methoxy-N-(4-nitrobenzyl)aniline

Uniqueness

3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine ring, in particular, provides a versatile platform for further functionalization and exploration in various scientific domains.

Properties

IUPAC Name

3-methoxy-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-28-16-6-4-5-15(13-16)18(27)21-14-17-22-19(25-7-2-3-8-25)24-20(23-17)26-9-11-29-12-10-26/h4-6,13H,2-3,7-12,14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKYTDZJILKIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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